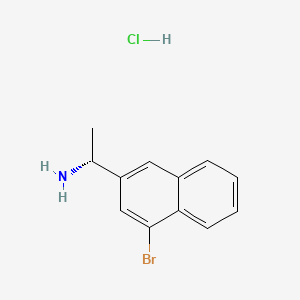![molecular formula C8H9BrN2O B13462021 2-[(4-Bromophenyl)amino]acetamide](/img/structure/B13462021.png)
2-[(4-Bromophenyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Bromophenyl)amino]acetamide, also known as N-(4-bromophenyl)acetamide, is an organic compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an acetamide group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)amino]acetamide typically involves the reaction of 4-bromoaniline with acetic anhydride. The reaction is carried out under reflux conditions, where the 4-bromoaniline is dissolved in a suitable solvent such as ethanol or methanol, and acetic anhydride is added dropwise. The mixture is then heated to reflux for several hours, followed by cooling and precipitation of the product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reaction time to achieve consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Bromophenyl)amino]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield 4-bromoaniline and acetic acid.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the substituent introduced, such as nitro, amino, or alkyl groups.
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Applications De Recherche Scientifique
2-[(4-Bromophenyl)amino]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(4-Bromophenyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the phenyl ring enhances the compound’s ability to bind to these targets, leading to inhibition or activation of biological pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromoacetanilide: Similar structure but lacks the amino group.
4-Bromoaniline: Similar structure but lacks the acetamide group.
N-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of the acetamide group.
Uniqueness
2-[(4-Bromophenyl)amino]acetamide is unique due to the presence of both the bromine atom and the acetamide group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H9BrN2O |
|---|---|
Poids moléculaire |
229.07 g/mol |
Nom IUPAC |
2-(4-bromoanilino)acetamide |
InChI |
InChI=1S/C8H9BrN2O/c9-6-1-3-7(4-2-6)11-5-8(10)12/h1-4,11H,5H2,(H2,10,12) |
Clé InChI |
AHPQOCKIOYWLOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NCC(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


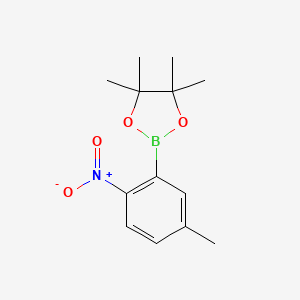


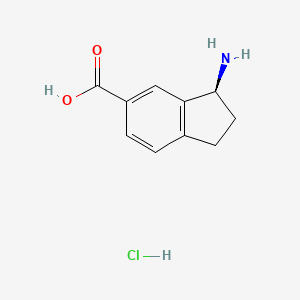

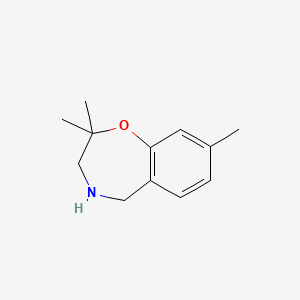
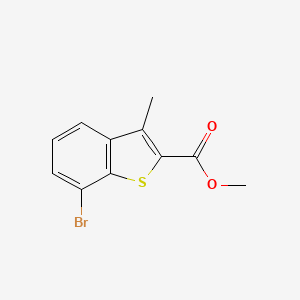
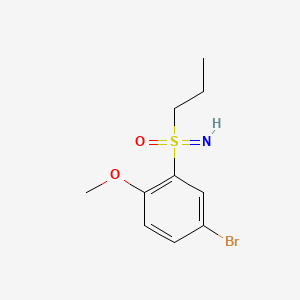
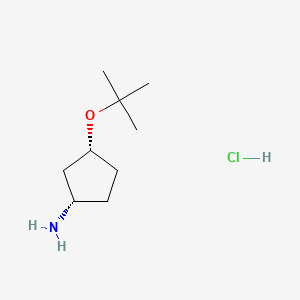
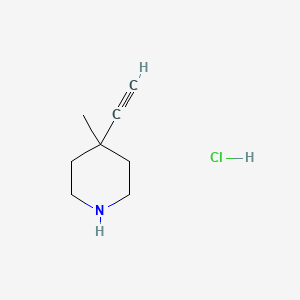
![Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate](/img/structure/B13461982.png)
![Methyl 3-[(prop-2-yn-1-yl)amino]propanoate](/img/structure/B13461983.png)
![{4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13461991.png)
